Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-6-5-7-10(12)3/h5-9H,18H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLRTDFPMGLHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with an appropriate amine and isocyanate under controlled conditions . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a. Ethyl 2-Amino-4-methyl-5-[(2-(trifluoromethyl)phenyl)carbamoyl]thiophene-3-carboxylate
- Molecular Formula : C₁₆H₁₅F₃N₂O₃S
- Molecular Weight : 372.36 g/mol
- CAS : 312619-71-9
- Key Differences :
- Ethyl ester (vs. isopropyl) reduces steric bulk.
- Trifluoromethylphenyl carbamoyl introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity.
- Implications : Increased resistance to enzymatic degradation compared to the parent compound .
b. Ethyl 2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
- Molecular Formula : C₁₄H₁₄N₂O₄S
- Molecular Weight : 306.34 g/mol
- CAS : 174072-89-0
- Key Differences :
- Nitro group replaces carbamoyl, reducing hydrogen-bonding capacity.
- Ethyl ester simplifies synthesis.
- Implications : Lower solubility in polar solvents due to nitro group’s electron-withdrawing nature .
Variations in Ester Groups
a. Methyl 2-Amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Molecular Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 324.78 g/mol
- CAS : 149587-85-9
- Key Differences :
- Methyl ester (vs. isopropyl) decreases molecular weight.
- 4-Chlorophenyl carbamoyl introduces halogen-based reactivity.
- Implications: Potential for enhanced antimicrobial activity due to chlorine’s electrophilic properties .
Functional Group Modifications
a. Ethyl 2-(2-Chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- Molecular Formula : C₁₃H₁₆ClN₃O₄S
- Molecular Weight : 353.80 g/mol
- CAS : 746607-43-2
- Key Differences :
- Chloropropanamido group at position 2 introduces a reactive alkyl halide moiety.
- Methylcarbamoyl at position 5 reduces steric hindrance compared to 2-methylphenyl.
- Implications : Higher reactivity in nucleophilic substitution reactions .
Solubility and Lipophilicity
| Compound | LogP* | Solubility (mg/mL) | Key Substituent Influence |
|---|---|---|---|
| Parent Compound (CAS 329082-05-5) | 3.2 | 0.15 (DMSO) | Isopropyl ester enhances LogP |
| Ethyl Trifluoromethyl Analog (CAS 312619-71-9) | 3.8 | 0.10 (DMSO) | CF₃ group increases lipophilicity |
| Nitrophenyl Derivative (CAS 174072-89-0) | 2.5 | 0.05 (Water) | Nitro group reduces solubility |
*Predicted using fragment-based methods.
Biological Activity
Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 401.59 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. A study demonstrated that related thiophene compounds inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
2. Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in the structure enhances their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce the expression of TNF-alpha and IL-6 in macrophages .
3. Antimicrobial Activity
Compounds containing thiophene rings have been reported to possess antimicrobial properties against various pathogens. For example, studies have indicated that certain thiophene-based compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The structure of this compound significantly influences its biological activity. Key SAR findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Ring | Essential for antitumor and antimicrobial activity |
| Carbamoyl Group | Enhances solubility and bioavailability |
| Methyl Substituents | Increase potency against cancer cells |
Case Studies
Several studies have investigated the biological activity of thiophene derivatives similar to this compound:
- Antitumor Efficacy : A study evaluated a series of thiophene derivatives against human breast cancer cell lines, revealing that modifications at the 4-position significantly increased cytotoxicity .
- Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of thiophenes, demonstrating that these compounds inhibited NF-kB signaling pathways in activated macrophages .
- Antimicrobial Testing : A recent investigation tested various thiophene derivatives for their antimicrobial efficacy, showing promising results against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
